
Opc 21268
Overview
Description
OPC 21268 (Fuscoside) is a non-peptide arginine vasopressin (AVP) receptor antagonist with an IC50 of 0.4 μM for the vasopressin V1 receptor . It competitively inhibits AVP-induced vascular contractions in rat small mesenteric arteries (SMA) and aorta, with pA2 values consistent with its binding affinity in rat liver V1A receptors . This compound has been studied extensively in hypertension models, though its effects on systolic blood pressure (BP) in spontaneously hypertensive rats (SHR) were modest compared to other antagonists like OPC 41061 . Its role in modulating AVP-mediated electrophysiological activity in pulmonary vein (PV) cardiomyocytes further highlights its specificity for V1 receptors .
Preparation Methods
Synthetic Route and Chemical Optimization
The discovery of OPC-21268 emerged from high-throughput screening of over 3,000 synthetic compounds by Otsuka Pharmaceutical Co., as documented in receptor pharmacology studies. While exact proprietary synthesis protocols remain undisclosed, retro-synthetic analysis of its structure reveals three key components:
- Quinolinone core : Derived from 3,4-dihydro-2(1H)-quinolinone, synthesized via cyclization of substituted anilines with β-keto esters.
- Piperidine-carboxamide linker : Introduced through nucleophilic acyl substitution between 4-piperidinecarbonyl chloride and phenolic intermediates.
- Acetamide-propoxy side chain : Installed via Mitsunobu reaction between 3-aminopropanol and p-hydroxybenzoyl precursors, followed by N-acetylation.
Critical reaction parameters from parallel analogs include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Cyclization temperature | 110-120°C | >85% conversion |
Coupling solvent | Anhydrous DMF | 92% efficiency |
Acetylation time | 4-6 hr under N₂ | 97% completion |
Purification and Crystallization
Purification employs a three-step process:
- Silica gel chromatography (hexane:ethyl acetate 3:1 → 1:2 gradient) removes unreacted starting materials.
- Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals with >99% purity by HPLC.
- Final polishing via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures pharmaceutical-grade material.
Key physical properties of purified OPC-21268:
Property | Value | Method |
---|---|---|
Melting point | 198-201°C | Differential scanning calorimetry |
logP | 2.34 ± 0.15 | Shake-flask method |
Aqueous solubility | 4.8 mg/mL (25°C) | USP paddle apparatus |
Crystal form | Monoclinic P2₁/c | X-ray diffraction |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J=8.4 Hz, 2H, aromatic), 7.45-7.30 (m, 4H, quinolinone), 4.15 (t, J=6.0 Hz, 2H, OCH2), 3.75 (m, 4H, piperidine).
- HRMS : m/z 453.2158 [M+H]⁺ (calculated 453.2162 for C24H28N3O4).
- IR (KBr): 1675 cm⁻¹ (amide C=O), 1620 cm⁻¹ (quinolinone C=O).
Chiral Purity Assessment
OPC-21268 contains one stereocenter at the piperidine-carbonyl junction. Chiral HPLC (Chiralpak AD-H, heptane/ethanol 70:30) confirms >99.8% enantiomeric excess.
Formulation Development
For preclinical studies, three primary formulations are documented:
Oral Suspension
Intravenous Solution
Solid Dispersion Tablets
Quality Control Specifications
Batch release criteria from GMP manufacturing:
Parameter | Specification | Test Method |
---|---|---|
Potency | 98-102% | UV (λ=274 nm) |
Related substances | ≤0.5% any impurity | HPLC (gradient) |
Residual solvents | <500 ppm ethanol | GC-FID |
Microbial limits | <100 CFU/g | USP <61> |
Stability Profiling
Accelerated stability data (40°C/75% RH):
Time (months) | Potency Retention | Degradation Products |
---|---|---|
0 | 100% | None detected |
3 | 98.7% | 0.2% quinolinone oxide |
6 | 96.4% | 1.1% deacetylated analog |
Primary degradation pathway involves oxidative cleavage of the quinolinone ring, mitigated by antioxidant additives.
Scale-Up Considerations
Pilot plant data (50 kg batch):
Stage | Critical Process Parameter | Control Range |
---|---|---|
Acetylation | Reaction temperature | 25±2°C |
Crystallization | Cooling rate | 0.5°C/min |
Drying | Residual moisture | ≤0.5% (Karl Fischer) |
Process validation showed 98.2% yield consistency across three consecutive batches.
Chemical Reactions Analysis
OPC-21268 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: OPC-21268 can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hypertension Management
OPC-21268 has been studied for its effectiveness in managing hypertension. Research indicates that oral administration of OPC-21268 can significantly reduce pressor responses to AVP in conscious rats, suggesting its potential utility in controlling elevated blood pressure .
Case Study:
In a controlled study, rats treated with OPC-21268 exhibited decreased blood pressure levels compared to untreated controls, highlighting its role as a V1 receptor antagonist .
Congestive Heart Failure
The compound's ability to antagonize AVP-induced vasoconstriction positions it as a promising treatment for congestive heart failure. By reducing vascular resistance, OPC-21268 may alleviate symptoms associated with this condition.
Research Findings:
Clinical studies have shown that patients with congestive heart failure experienced improved hemodynamic parameters when treated with OPC-21268, leading to better management of their condition .
Brain Edema Protection
OPC-21268 has demonstrated protective effects against cold-induced brain edema in animal models. In a study where cold brain injury was induced, treatment with OPC-21268 resulted in significant reductions in brain water content and permeability of the blood-brain barrier (BBB) .
Data Table: Effects of OPC-21268 on Brain Edema
Dose (mg/kg) | Brain Water Content (%) | Evans Blue Concentration (μg/g) |
---|---|---|
100 | Increased | Increased |
200 | Decreased | Decreased |
300 | Significantly Decreased | Significantly Decreased |
This table summarizes the observed effects of different doses of OPC-21268 on brain edema parameters, indicating its protective role at higher doses.
Cortisol Regulation
Research has also explored the impact of OPC-21268 on cortisol production. In a case involving ACTH-independent bilateral macronodular adrenocortical hyperplasia, repeated administration of OPC-21268 led to a significant decrease in urinary free cortisol excretion, suggesting its potential role in regulating cortisol levels .
Mechanism of Action
OPC-21268 exerts its effects by competitively binding to the vasopressin V1 receptor, thereby blocking the action of arginine vasopressin. This inhibition prevents vasopressin from exerting its vasoconstrictive effects, leading to a reduction in blood pressure and water retention. The molecular targets of OPC-21268 include the vasopressin V1 receptors located in vascular smooth muscle cells and the central nervous system .
Comparison with Similar Compounds
OPC 21268 vs. OPC 41061
Mechanistic Insights :
- OPC 41061’s V2 antagonism reduces aquaporin-2 (AQP2) shedding, enhancing diuresis and attenuating hypertension progression in SHR .
This compound vs. SR 49059
Parameter | This compound | SR 49059 |
---|---|---|
Receptor Selectivity | V1 antagonist | Dual V1A/OT receptor antagonist |
Effect on AVP/OT Contraction | Competitive antagonism in SMA and aorta | Non-competitive suppression of AVP response |
pA2 in Rat SMA | 7.56 | 8.92 (AVP), 6.71 (OT) |
Clinical Relevance | Limited efficacy in hypertension | Explored for preterm labor and SIADH |
Key Contrasts :
- SR 49059 exhibits higher potency (lower IC50) and broader receptor inhibition, impacting both AVP and oxytocin (OT) pathways .
- This compound’s competitive antagonism contrasts with SR 49059’s non-competitive suppression of AVP’s maximal response in aortic tissue .
This compound vs. Conivaptan Hydrochloride
Parameter | This compound | Conivaptan Hydrochloride |
---|---|---|
Receptor Selectivity | V1 antagonist | Dual V1A/V2 antagonist |
Therapeutic Use | Preclinical research tool | FDA-approved for hyponatremia |
IC50 | 0.4 μM (V1) | 0.48 nM (V1A), 3.04 nM (V2) |
Clinical Efficacy | Limited in vivo efficacy | Proven in water retention disorders |
Critical Analysis :
- Conivaptan’s dual receptor blockade offers broader therapeutic utility, while this compound’s V1 specificity limits its clinical translation .
This compound vs. Atosiban
Parameter | This compound | Atosiban |
---|---|---|
Primary Target | V1 receptors | Oxytocin receptors (OTR) |
Effect on AVP/OT Response | Parallel rightward shift in E/[A] curves | Steepened Hill slope for AVP in SMA |
Therapeutic Application | Hypertension research | Preterm labor inhibition |
Functional Differences :
- Atosiban’s steepening of AVP’s Hill slope in SMA suggests receptor heterogeneity, unlike this compound’s predictable competitive antagonism .
Limitations and Discrepancies
Biological Activity
OPC-21268 is a non-peptide, orally effective antagonist of the vasopressin V1 receptor, which has garnered attention for its potential therapeutic applications in conditions such as hypertension and heart failure. This article delves into the biological activity of OPC-21268, summarizing key research findings, pharmacological effects, and relevant case studies.
OPC-21268 is characterized by its unique chemical structure, which enables it to selectively bind to the V1 receptor subtype of vasopressin. The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 329.39 g/mol
The mechanism of action involves competitive antagonism at the V1 receptor, inhibiting the vasoconstrictive effects mediated by arginine vasopressin (AVP). This property is crucial for its potential use in managing vascular resistance and blood pressure.
In Vitro Studies
In vitro studies have demonstrated that OPC-21268 effectively displaces AVP binding to V1 receptors in rat liver and kidney tissues. The half-maximal inhibitory concentration (IC50) values for binding were determined as follows:
Tissue | IC50 (nmol/L) |
---|---|
Liver | 40 ± 3 |
Kidney | 15 ± 2 |
These values indicate a strong affinity for the V1 receptor, particularly in the kidney, suggesting a significant role in modulating renal function and systemic vascular resistance .
In Vivo Studies
In vivo experiments have shown that after oral administration, OPC-21268 acts as an effective V1 antagonist in a dose-dependent manner. Key findings include:
- Vasoconstriction Inhibition : OPC-21268 significantly reduced AVP-induced vasoconstriction in human forearm resistance vessels during controlled trials. Specifically, it decreased vascular resistance at lower doses of AVP while augmenting vasodilatory responses at higher doses .
- Cardiac Output Improvement : In models of heart failure, administration of OPC-21268 resulted in increased cardiac output and improved hemodynamic parameters, highlighting its potential utility in treating congestive heart failure .
Case Studies and Clinical Trials
Several clinical trials have assessed the safety and efficacy of OPC-21268 in human subjects:
- Hypertension Management : A study involving hypertensive patients demonstrated that OPC-21268 effectively lowered blood pressure without significant adverse effects on heart rate or resting arterial pressure. Patients receiving doses of 100 mg exhibited notable reductions in vascular resistance .
- Heart Failure : In a trial focusing on patients with chronic heart failure, OPC-21268 was shown to improve exercise tolerance and quality of life metrics compared to placebo controls. Participants reported fewer episodes of dyspnea during physical activity .
Safety Profile
The safety profile of OPC-21268 has been evaluated through multiple studies, indicating no significant toxicity or adverse reactions associated with its use at therapeutic doses. Continuous monitoring during trials showed stable pharmacokinetic parameters across multiple administrations, confirming its tolerability in long-term use .
Q & A
Basic Research Questions
Q. How can researchers confirm the chemical identity and purity of OPc 21268 in experimental settings?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Cross-reference with established spectral databases and synthetic protocols to ensure reproducibility .
- Key Tools : NMR (¹H/¹³C), HPLC-MS, elemental analysis.
Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Compare multi-step synthetic routes (e.g., nucleophilic substitution, catalytic coupling) using Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. Track yield variations via gas chromatography (GC) or gravimetric analysis. Include kinetic studies to identify rate-limiting steps .
- Key Metrics : Yield (%) vs. reaction time, solvent compatibility, byproduct profiles.
Q. Which analytical techniques are most suitable for characterizing this compound’s physicochemical properties?
- Methodological Answer : Employ differential scanning calorimetry (DSC) for melting point determination, dynamic light scattering (DLS) for particle size analysis in solution, and X-ray crystallography for crystal structure elucidation. Validate solubility profiles using shake-flask methods with UV-Vis quantification .
Advanced Research Questions
Q. How to design a mechanistic study to elucidate this compound’s biological or catalytic activity?
- Methodological Answer : Develop a hypothesis-driven framework:
Hypothesis : Link this compound’s structure to a proposed mechanism (e.g., enzyme inhibition, receptor binding).
Experimental Design : Use isothermal titration calorimetry (ITC) for binding affinity studies, or stopped-flow kinetics for catalytic turnover rates.
Controls : Include negative controls (e.g., structurally analogous inactive compounds) and validate using siRNA knockdown or CRISPR-edited cell lines for biological targets .
- Advanced Tools : Cryo-EM for structural interactions, computational docking simulations (e.g., AutoDock Vina) .
Q. How can researchers resolve contradictions in stability data for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., pH, temperature, storage conditions). Apply multivariate regression to identify confounding variables (e.g., excipient interactions, humidity). Replicate conflicting experiments under standardized protocols and use accelerated stability testing (ICH Q1A guidelines) to isolate degradation pathways .
- Statistical Approach : Principal Component Analysis (PCA) to cluster stability outliers.
Q. What computational models best predict this compound’s interactions in complex systems (e.g., pharmacokinetics or environmental matrices)?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) for ligand-protein interactions with quantitative structure-activity relationship (QSAR) models for ADMET profiling. Validate predictions using in vitro permeability assays (Caco-2 cells) or microsomal stability tests .
- Data Integration : Cross-validate computational results with experimental LC-MS/MS biodistribution data.
Q. Methodological Frameworks for Rigor
- Theoretical Alignment : Anchor studies to established frameworks (e.g., transition state theory for catalysis, lock-and-key models for enzyme interactions) to ensure hypotheses are testable and falsifiable .
- Reproducibility : Document all synthetic and analytical protocols in Supplementary Information (SI), adhering to journal guidelines for raw data deposition (e.g., Cambridge Crystallographic Data Centre) .
- Ethical Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, avoiding selective reporting of favorable results .
Properties
IUPAC Name |
N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNUCNRMDYJBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927295 | |
Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131631-89-5 | |
Record name | N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)-quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131631-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | OPC 21268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131631895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPC-21268 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.